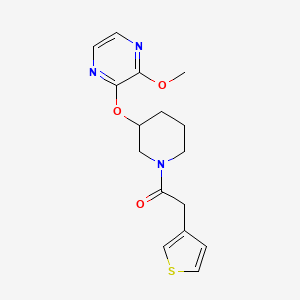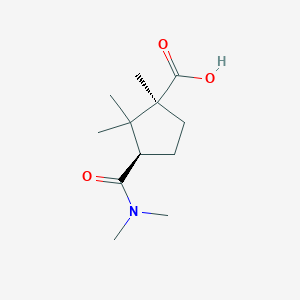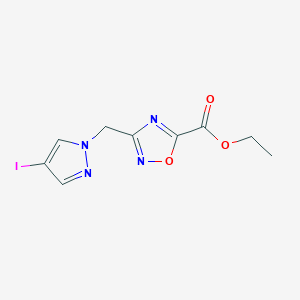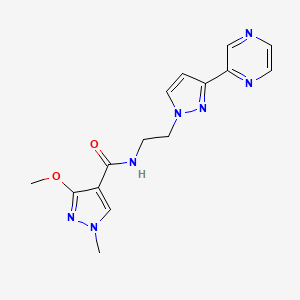![molecular formula C20H19ClN2O3 B2502533 3-氯甲酰基~{n}-(4-甲氧基苯基)-4-[(2-甲基-3-氧化亚氮基-环戊烯-1-基)氨基]苯甲酰胺 CAS No. 1672684-68-2](/img/structure/B2502533.png)
3-氯甲酰基~{n}-(4-甲氧基苯基)-4-[(2-甲基-3-氧化亚氮基-环戊烯-1-基)氨基]苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide is a useful research compound. Its molecular formula is C20H19ClN2O3 and its molecular weight is 370.83. The purity is usually 95%.
BenchChem offers high-quality 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- Mechanism : Molecular dynamics simulations revealed that MS402 binds more favorably to BRD4-BD1 than to BRD4-BD2. Key residues (Gln85, Pro86, Asn140, and Ile146) play a crucial role in MS402’s selective binding to BRD4-BD1 .
Cancer Treatment: Selective Inhibition of BRD4
T-Helper (Th) Cell Differentiation Disruption
作用机制
Target of Action
MS402, also known as 3-Chloro-N-(4-methoxyphenyl)-4-((2-methyl-3-oxocyclopent-1-en-1-yl)amino)benzamide, primarily targets the bromodomains of the Bromodomain and Extra-Terminal domain (BET) family proteins . The primary targets include BRD4(BD1), BRD4(BD2), BRD3(BD1), BRD3(BD2), BRD2(BD1), and BRD2(BD2) . These proteins play a crucial role in gene transcription regulation .
Mode of Action
MS402 is a domain-selective inhibitor, showing a higher affinity for BRD4-BD1 over BRD4-BD2 . It binds to BRD4-BD1 with a lower binding free energy than BRD4-BD2 . Residues Gln85, Pro86, Asn140, and Ile146 are crucial for MS402’s selective binding to BRD4-BD1 . MS402 needs to overcome a higher energy barrier to dissociate from BD1 than from BD2 pocket .
Biochemical Pathways
The binding of MS402 to the bromodomains inhibits the recognition interaction between bromodomains and acetyl-lysine, which can effectively block genome-wide transcription, particularly for genes that promote cancer cell proliferation . This action disrupts the normal functioning of these proteins, leading to changes in gene expression and cellular function .
Pharmacokinetics
The effectiveness of ms402 in blocking th17 cell differentiation suggests that it has sufficient bioavailability to exert its effects .
Result of Action
MS402 blocks Th17 cell differentiation and ameliorates colitis in mice . By selectively inhibiting BRD4-BD1, MS402 can disrupt the normal functioning of BRD4 and other BET family proteins, leading to changes in gene expression and cellular function .
属性
IUPAC Name |
3-chloro-N-(4-methoxyphenyl)-4-[(2-methyl-3-oxocyclopenten-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-12-17(9-10-19(12)24)23-18-8-3-13(11-16(18)21)20(25)22-14-4-6-15(26-2)7-5-14/h3-8,11,23H,9-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTVTSICPINUNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1=O)NC2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloranyl-~{n}-(4-Methoxyphenyl)-4-[(2-Methyl-3-Oxidanylidene-Cyclopenten-1-Yl)amino]benzamide | |
Q & A
Q1: What makes MS402 unique compared to other BET inhibitors?
A1: MS402 demonstrates selectivity for the first bromodomain (BD1) of BRD4 over its second bromodomain (BD2). [, ] This is significant because most BET inhibitors target both BD1 and BD2 indiscriminately. Selective inhibition of BD1 offers the potential for fewer side effects and a more targeted therapeutic approach. []
Q2: How does MS402 interact with BRD4 at a molecular level?
A2: MS402 binds to the acetyl-lysine binding pocket of BRD4's BD1 with higher affinity compared to BD2. [, ] Computational studies using molecular dynamics simulations and binding free energy calculations revealed that specific residues like Gln85, Pro86, Asn140, and Ile146 in BD1 contribute significantly to this selective binding. []
Q3: What are the downstream effects of MS402 inhibiting BRD4's BD1?
A3: By selectively inhibiting BD1, MS402 disrupts the binding of BRD4 to specific gene loci, particularly those related to Th17 cell differentiation. [] This interference reduces the recruitment of p-TEFb by BRD4, a crucial step for RNA polymerase II phosphorylation and subsequent gene transcription. [] Consequently, MS402 primarily inhibits Th17 cell differentiation with minimal impact on other T helper cell subsets like Th1, Th2, and Treg cells. []
Q4: What is the therapeutic potential of MS402 based on current research?
A4: Preclinical studies using a mouse model of colitis demonstrated that MS402 effectively prevents and alleviates disease severity. [] This therapeutic benefit is attributed to MS402's ability to specifically inhibit Th17 cell development, a key player in inflammatory bowel diseases. [] These findings suggest MS402 holds promise as a potential therapeutic agent for inflammatory disorders.
Q5: Are there any computational models available to study MS402?
A5: Yes, researchers have employed computational chemistry techniques to investigate the interaction between MS402 and BRD4. Molecular dynamics simulations, adaptive biasing force, and multiple-walker adaptive biasing force simulations have been used to study the binding mechanism and selectivity of MS402 towards BRD4-BD1. [] These computational models provide valuable insights into the structural basis of MS402's selectivity and can guide the development of more potent and selective BD1 inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Benzyl-1-azaspiro[4.4]nonan-9-one](/img/structure/B2502450.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)



![(1R,5S)-3-(methylthio)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2502458.png)
![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one hydrochloride](/img/structure/B2502459.png)

![2-{[2,5-dimethyl-1-(4H-1,2,4-triazol-4-yl)-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B2502462.png)


![Tert-butyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2502468.png)
